molecular formula C7H6F2O2 B7961111 4,5-Difluoro-2-(hydroxymethyl)phenol

4,5-Difluoro-2-(hydroxymethyl)phenol

Cat. No.: B7961111
M. Wt: 160.12 g/mol
InChI Key: MRPUOBGAKJEDBU-UHFFFAOYSA-N
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Description

4,5-Difluoro-2-(hydroxymethyl)phenol is an organic compound characterized by the presence of two fluorine atoms and a hydroxymethyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Difluoro-2-(hydroxymethyl)phenol typically involves the introduction of fluorine atoms and a hydroxymethyl group onto a phenol ring. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atoms. The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde and a base such as sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination and hydroxymethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4,5-Difluoro-2-(hydroxymethyl)phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the hydroxymethyl group, yielding a difluorophenol derivative.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4,5-Difluoro-2-carboxyphenol.

    Reduction: 4,5-Difluorophenol.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

4,5-Difluoro-2-(hydroxymethyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,5-Difluoro-2-(hydroxymethyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets, while the hydroxymethyl group can participate in hydrogen bonding and other interactions. These properties contribute to the compound’s biological activity and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4,5-Difluoro-2-methylphenol: Similar structure but with a methyl group instead of a hydroxymethyl group.

    4,5-Difluoro-2-hydroxyphenol: Lacks the hydroxymethyl group, having only a hydroxyl group attached to the phenol ring.

    4,5-Difluoro-2-(methoxymethyl)phenol: Contains a methoxymethyl group instead of a hydroxymethyl group.

Uniqueness

4,5-Difluoro-2-(hydroxymethyl)phenol is unique due to the presence of both fluorine atoms and a hydroxymethyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

4,5-difluoro-2-(hydroxymethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O2/c8-5-1-4(3-10)7(11)2-6(5)9/h1-2,10-11H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRPUOBGAKJEDBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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